molecular formula C8H6N2O5 B14863967 Methyl 2-formyl-6-nitroisonicotinate

Methyl 2-formyl-6-nitroisonicotinate

Cat. No.: B14863967
M. Wt: 210.14 g/mol
InChI Key: ZWIQGQDZVUAMCG-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-nitroisonicotinate is an organic compound with the molecular formula C8H6N2O5 It is a derivative of isonicotinic acid and contains both formyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-nitroisonicotinate can be synthesized through a multi-step process. One common method involves the nitration of methyl isonicotinate, followed by formylation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the isonicotinate ring. The formylation step can be achieved using reagents such as formic acid or formyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-nitroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-nitroisonicotinate

    Reduction: Methyl 2-formyl-6-aminoisonicotinate

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Methyl 2-formyl-6-nitroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-nitroisonicotinate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-formyl-6-nitrobenzoate
  • Methyl 2-formyl-4-nitroisonicotinate
  • Methyl 2-formyl-6-chloroisonicotinate

Uniqueness

Methyl 2-formyl-6-nitroisonicotinate is unique due to the specific positioning of the formyl and nitro groups on the isonicotinate ring. This unique arrangement allows for distinct reactivity and interactions compared to other similar compounds. The presence of both electron-withdrawing (nitro) and electron-donating (formyl) groups provides a versatile platform for various chemical transformations .

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

methyl 2-formyl-6-nitropyridine-4-carboxylate

InChI

InChI=1S/C8H6N2O5/c1-15-8(12)5-2-6(4-11)9-7(3-5)10(13)14/h2-4H,1H3

InChI Key

ZWIQGQDZVUAMCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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